

Troubleshooting Guide: Delcasertib Clinical Trial Failure

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Delcasertib

CAS No.: 949100-39-4

Cat. No.: S1793391

[Get Quote](#)

The table below summarizes the core problems and the associated lessons learned for future research and development.

Problem Area	Key Issue Identified	Implications for Experimental Design
Patient Population & Selection [1] [2]	The trial included a broad population of anterior STEMI patients. Overall outcomes in STEMI have steadily improved, making it harder to show a statistical benefit from a new adjunctive therapy.	Future studies should enrich the study population with patients having the largest area of myocardium at risk (e.g., anterior MI with confirmed pre-PCI TIMI 0/1 flow) to maximize the chance of detecting a treatment effect.
Timing & Route of Administration [2] [3]	The switch from intracoronary (in the Phase 1/2a DELTA MI trial) to intravenous infusion (in Phase 2b PROTECTION AMI) for convenience may have impacted drug delivery to the ischemic tissue at the critical moment of reperfusion.	The intracoronary route , delivering the drug directly to the ischemic zone just before balloon deflation, may be more effective for therapies targeting reperfusion injury directly.

Problem Area	Key Issue Identified	Implications for Experimental Design
Translation from Model to Clinic [2] [3]	Animal models use controlled ischemia times and healthy subjects. Human patients have variable ischemic times, pre-existing conditions, and often achieve spontaneous reperfusion before PCI, altering the injury mechanism.	Preclinical models must account for clinical heterogeneity. Dosing and timing in animals may not directly translate to the more complex and variable human clinical scenario.

Frequently Asked Questions (FAQs)

Q1: What was the primary efficacy outcome of the PROTECTION AMI trial, and what were the results?

The primary efficacy endpoint was **infarct size**, measured by the area under the curve (AUC) for creatine kinase MB fraction (CK-MB) [1] [4].

The results showed **no statistically significant difference** in infarct size between any of the **delcasertib** dose groups (50, 150, or 450 mg/h) and the placebo group. The median CK-MB AUC values were similar across all groups [1] [3].

Q2: Were there any patient subgroups that showed a potential signal of biological activity?

Yes, a prospectively defined subgroup analysis of patients with **anterior STEMI and completely occluded arteries (TIMI flow grade 0/1)** on initial angiography showed a non-significant, downward trend in CK-MB AUC with **delcasertib** treatment [1] [2] [3]. This suggests that the drug might have had some effect in patients with the most severe, ongoing ischemia at the time of treatment initiation.

Q3: What were the proposed mechanisms of action for **delcasertib** based on preclinical studies?

Delcasertib is a potent and selective inhibitor of delta-protein kinase C (δ PKC) [5]. Preclinical studies indicated that inhibiting δ PKC at the onset of reperfusion could [2]:

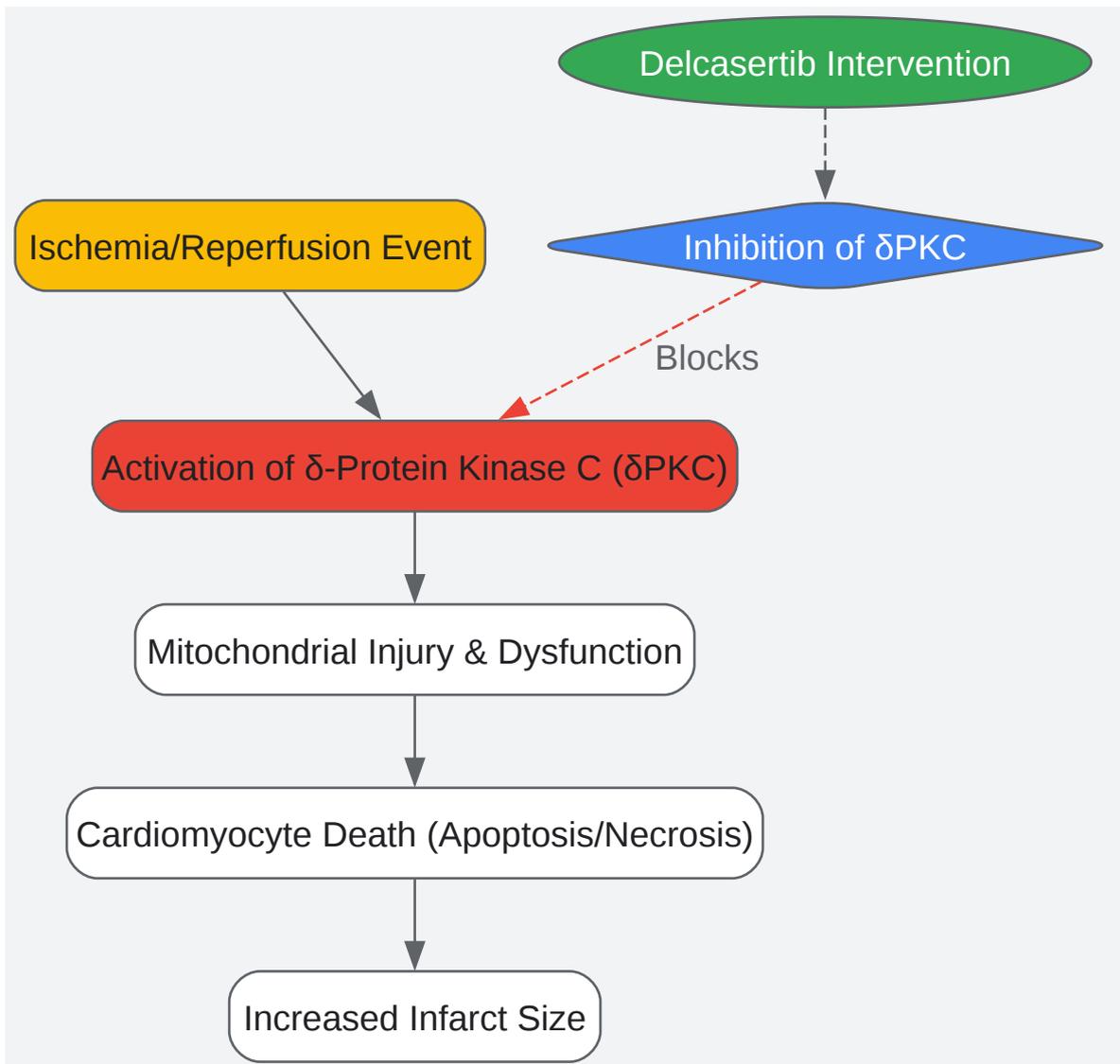
- Reduce infarct size by about 70% in animal models.
- Reduce both necrosis and apoptosis.
- Preserve mitochondrial structure and function.
- Improve coronary microvascular flow and accelerate ATP regeneration.

Q4: How does the failure of **delcasertib** fit into the broader context of therapies for reperfusion injury?

The failure of **delcasertib** is part of a long history of therapies that showed significant promise in experimental models of ischemia/reperfusion injury but failed to demonstrate efficacy in large, human clinical trials [3]. This highlights the critical challenges in translating findings from controlled animal studies to the heterogeneous and complex setting of human myocardial infarction.

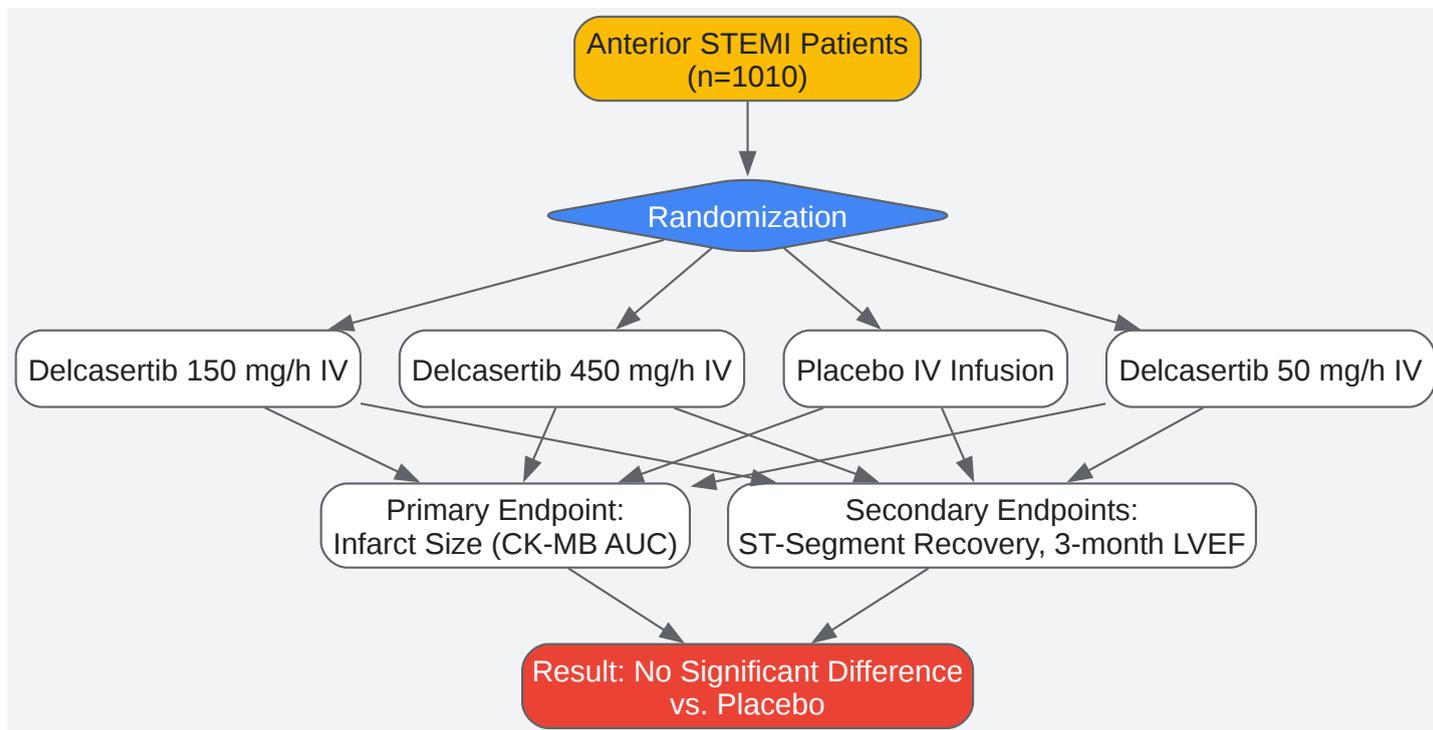
Experimental Pathway & Workflow

To better visualize the biological target and the flow of the clinical trial, the following diagrams outline the intended mechanism of action and the experimental structure.



[Click to download full resolution via product page](#)

*Diagram 1: Intended Mechanism of **Delcasertib**. This flowchart illustrates the proposed pathway by which **delcasertib** was designed to mitigate myocardial ischemia/reperfusion injury by inhibiting the activated δ PKC enzyme.*



Click to download full resolution via product page

Diagram 2: PROTECTION AMI Trial Workflow. This chart outlines the design and outcome of the pivotal Phase 2b clinical trial, showing the patient groups and the key efficacy endpoints that showed no significant improvement.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Inhibition of delta-protein kinase C by delcasertib as an ... [pubmed.ncbi.nlm.nih.gov]
2. Myocardial Salvage in Acute Myocardial Infarction [pmc.ncbi.nlm.nih.gov]

3. Delcasertib Fails to Prevent Reperfusion Injury Post MI [mdedge.com]
4. Inhibition of delta-protein kinase C by delcasertib as an ... [cris.tau.ac.il]
5. Delcasertib (KAI-9803) | δ PKC Inhibitor [medchemexpress.com]

To cite this document: Smolecule. [Troubleshooting Guide: Delcasertib Clinical Trial Failure].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1793391#delcasertib-clinical-trial-failure-reasons>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com